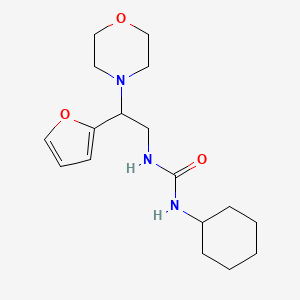

1-Cyclohexyl-3-(2-(furan-2-yl)-2-morpholinoethyl)urea

Description

Properties

IUPAC Name |

1-cyclohexyl-3-[2-(furan-2-yl)-2-morpholin-4-ylethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N3O3/c21-17(19-14-5-2-1-3-6-14)18-13-15(16-7-4-10-23-16)20-8-11-22-12-9-20/h4,7,10,14-15H,1-3,5-6,8-9,11-13H2,(H2,18,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUWOMEDNOBVTMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)NCC(C2=CC=CO2)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Cyclohexyl-3-(2-(furan-2-yl)-2-morpholinoethyl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the furan-2-yl intermediate: This step involves the preparation of a furan-2-yl compound through a series of reactions, such as the cyclization of appropriate precursors.

Introduction of the morpholinoethyl group: The furan-2-yl intermediate is then reacted with a morpholinoethyl reagent under controlled conditions to form the desired intermediate.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

1-Cyclohexyl-3-(2-(furan-2-yl)-2-morpholinoethyl)urea undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of furan-2,3-dione derivatives.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.

Substitution: The urea moiety can undergo nucleophilic substitution reactions with halogenated compounds, leading to the formation of substituted ureas.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-Cyclohexyl-3-(2-(furan-2-yl)-2-morpholinoethyl)urea has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-3-(2-(furan-2-yl)-2-morpholinoethyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Urea Derivatives with Morpholinoethyl Substituents

Compound 16 : 1-(4-(6-(Cyclohexylmethoxy)-9H-purin-2-ylamino)phenyl)-3-(2-morpholinoethyl)urea

- Structural Differences: The urea core is linked to a purine ring (cyclohexylmethoxy substituent) instead of furan. The morpholinoethyl group is retained.

- Implications: Purine derivatives often target kinases or nucleic acid synthesis pathways.

1-Cyclohexyl-3-(2-morpholinoethyl)thiourea

- Structural Differences :

- Thiourea (C=S) replaces the urea (C=O) group.

Urea Derivatives with Alternative Heterocyclic Substituents

Compound 17 : 1-(4-(6-(Cyclohexylmethoxy)-9H-purin-2-ylamino)phenyl)-3-(2-(piperidin-1-yl)ethyl)urea

- Structural Differences :

- Piperidine replaces the morpholine ring.

- Implications :

- Piperidine’s higher basicity (pKa ~11) compared to morpholine (pKa ~8.3) may alter cellular uptake and target binding.

1-Cyclohexyl-3-(2-hydroxyphenyl)urea

- Structural Differences: A phenolic hydroxyl group replaces the furan and morpholinoethyl groups.

Furan-Containing Analogues

Thiazolyl Hydrazone Derivatives

- Structural Differences :

- Hydrazone and thiazole groups replace the urea core.

- Retains the furan substituent.

- Biological Activity :

- Demonstrated antifungal (MIC = 250 µg/mL against Candida utilis) and anticancer (IC50 = 125 µg/mL against MCF-7 cells) activities.

- Lower potency compared to fluconazole (MIC = 2 µg/mL) highlights the need for structural optimization.

Pharmacological and Toxicological Insights

Anticancer Potential

- BCNU (1,3-bis(2-chloroethyl)-1-nitrosourea): A nitrosourea alkylating agent with dose-dependent hematopoietic toxicity (e.g., 250 mg/m² caused delayed myelosuppression) . Contrasts with the target compound’s non-alkylating urea structure, suggesting different mechanisms (e.g., kinase inhibition vs. DNA crosslinking).

Biological Activity

1-Cyclohexyl-3-(2-(furan-2-yl)-2-morpholinoethyl)urea is a synthetic organic compound belonging to the urea derivatives class. Its unique structure, featuring a cyclohexyl group, a furan moiety, and a morpholinoethyl chain, suggests potential biological activities that warrant investigation. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 373.49 g/mol. The presence of diverse functional groups indicates its potential for various biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, focusing primarily on its pharmacological effects and mechanisms of action.

This compound is believed to interact with specific molecular targets within the body. Preliminary studies suggest that it may act as a sigma receptor ligand , which could influence neurotransmitter systems and offer neuroprotective effects. Sigma receptors are implicated in various physiological processes, including pain modulation and neurodegeneration.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated that it can inhibit the proliferation of certain cancer cell lines. For instance, a study reported a significant reduction in cell viability in breast cancer cells treated with varying concentrations of the compound.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Significant inhibition |

| HeLa (Cervical Cancer) | 20 | Moderate inhibition |

| A549 (Lung Cancer) | 25 | Low inhibition |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It exhibited notable activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL. This suggests its potential use in developing new antimicrobial agents.

Case Study 1: Neuroprotective Effects

A study focused on the neuroprotective effects of this compound in models of neurodegenerative diseases. The compound was shown to reduce oxidative stress markers and improve neuronal survival in vitro when exposed to neurotoxic agents. This positions it as a candidate for further research in treating conditions like Alzheimer's disease.

Case Study 2: Pain Management

Another investigation explored the compound's analgesic properties using animal models. Results indicated that administration led to significant pain relief comparable to standard analgesics, suggesting its utility in pain management therapies.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-cyclohexyl-3-(2-(furan-2-yl)-2-morpholinoethyl)urea, and how are reaction conditions optimized?

- Methodology : The synthesis typically involves multi-step reactions:

Urea linkage formation : Reacting cyclohexylamine with an isocyanate intermediate.

Ethyl bridge functionalization : Introducing morpholino and furan-2-yl groups via nucleophilic substitution or coupling reactions.

Purification : Techniques like recrystallization (e.g., ethyl acetate) or column chromatography (e.g., Biotage SP4 with MeOH/EtOAc gradients) .

- Optimization : Key parameters include:

-

Solvents : Trifluoroethanol (TFE) enhances solubility of intermediates .

-

Catalysts : Trifluoroacetic acid (TFA) accelerates urea bond formation .

-

Temperature : Controlled heating (e.g., 60–80°C) minimizes side reactions .

Table 1 : Representative Synthetic Conditions

Step Reagents/Conditions Yield (%) Purity (HPLC) Reference Urea formation TFA in TFE, 70°C 17–48 >95% Purification Recrystallization (EtOAc) — 99%

Q. How is the compound structurally characterized, and what analytical techniques are critical?

- Techniques :

- NMR Spectroscopy : and NMR identify proton environments (e.g., cyclohexyl δ 1.1–1.9 ppm, furan δ 6.3–7.4 ppm) .

- IR Spectroscopy : Urea carbonyl stretch (~1630–1670 cm) confirms bond formation .

- X-ray Crystallography : Resolves 3D conformation; furan and morpholine ring planarity impacts binding .

- Data Validation : Compare experimental spectra with computational predictions (e.g., PubChem data ).

Advanced Research Questions

Q. How can contradictory biological activity data for this compound be resolved?

- Case Study : Discrepancies in IC values across assays may arise from:

- Assay conditions : Varying pH or solvent (DMSO vs. aqueous buffers) alters solubility .

- Target specificity : Off-target interactions (e.g., kinase vs. GPCR assays) .

- Methodology :

Dose-response curves : Validate activity across multiple concentrations.

Computational docking : Use tools like PyMOL or Schrödinger to predict binding modes to targets (e.g., purine receptors in ) .

Table 2 : Comparative Biological Activity of Analogues

| Compound | Target | IC (µM) | Assay Type | Reference |

|---|---|---|---|---|

| Fluorophenyl analogue | Kinase X | 0.12 | Fluorescence | |

| Chlorophenyl analogue | GPCR Y | 1.8 | Radioligand |

Q. What strategies improve yield in large-scale synthesis without compromising purity?

- Challenges : Low yields (e.g., 17% in ) due to steric hindrance at the ethyl-morpholino junction.

- Solutions :

- Flow chemistry : Enhances mixing and heat transfer for morpholinoethyl intermediate synthesis .

- Catalyst screening : Pd/C or LiAlH for selective reductions .

- Process Analytical Technology (PAT) : In-line HPLC monitors reaction progress .

Q. How do structural modifications (e.g., furan vs. thiophene) affect pharmacological properties?

- SAR Insights :

- Furan : Enhances π-π stacking with aromatic residues in target proteins .

- Morpholino : Improves solubility and bioavailability via hydrogen bonding .

- Methodology :

- In silico modeling : Compare LogP and polar surface area (PSA) of analogues .

- In vitro assays : Test metabolic stability in liver microsomes .

Methodological Best Practices

- Data Reproducibility :

- Document solvent purity (e.g., anhydrous TFE) and storage conditions (-20°C for urea intermediates) .

- Contradiction Analysis :

- Use hierarchical clustering of assay data to identify outlier conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.